2-Morpholinopyridine-5-boronic acid pinacol ester, HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

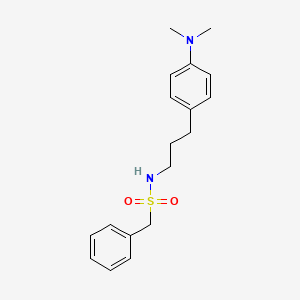

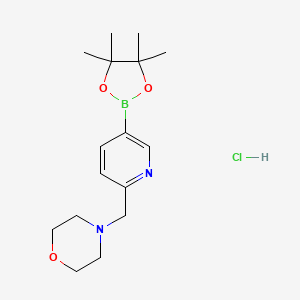

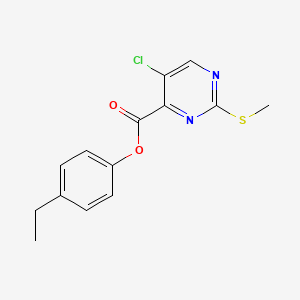

2-Morpholinopyridine-5-boronic acid pinacol ester, HCl is a chemical compound with the molecular formula C15H24BClN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is often used in Suzuki reactions .

Synthesis Analysis

The synthesis of 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl can be achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis also involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a boronic acid pinacol ester .Chemical Reactions Analysis

The chemical reactions involving 2-Morpholinopyridine-5-boronic acid pinacol ester, HCl are typically characterized by Suzuki–Miyaura coupling . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds . The process is known for its mild and functional group tolerant reaction conditions .科学的研究の応用

Organic Synthesis Intermediates

AT14403: serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, making it a valuable component in the synthesis of complex organic molecules . This compound’s stability and reactivity make it suitable for constructing various organic frameworks, which are essential in drug development and material science.

Drug Development

In the realm of pharmaceuticals, AT14403 is utilized for the asymmetric synthesis of amino acids and in Suzuki coupling reactions . These processes are crucial for creating a wide array of medicinal compounds, including those with potential anticancer properties.

Enzyme Inhibition

Boronic acid compounds like AT14403 are often used as enzyme inhibitors . By interfering with enzyme activity, these compounds can halt the progression of diseases, offering a pathway for therapeutic intervention in conditions such as cancer and microbial infections.

Fluorescent Probes

AT14403: can act as a fluorescent probe to detect various biological and chemical substances . Its ability to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines is particularly valuable in biological research and diagnostics.

Stimulus-Responsive Drug Carriers

The boronic ester bonds in AT14403 are employed in the construction of stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, enabling controlled drug release. This application is significant for targeted drug delivery systems, particularly in cancer therapy.

Protective Groups in Organic Chemistry

In organic chemistry, AT14403 is used to protect diols during synthesis . This protective action is essential for preventing unwanted reactions and ensuring the successful production of the desired chemical structures.

Safety and Hazards

The safety data sheet for a similar compound, Morpholinopyridine-4-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that boronic acid derivatives, such as at14403, are often used in organic synthesis and catalysis

Mode of Action

The mode of action of AT14403 involves its interaction with its targetsFor example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

Given its chemical properties, it is likely involved in pathways related to organic synthesis and catalysis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also known to be stable under normal conditions but may hydrolyze in a humid environment .

Result of Action

As a boronic acid derivative, it is likely to participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of AT14403 can be influenced by environmental factors. For instance, it is stable under normal conditions but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place, away from moisture .

特性

IUPAC Name |

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19;/h5-6,11H,7-10,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRBSMMFWHDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]ethyl}pyrrolidin-2-one](/img/structure/B2897681.png)

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)

![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)

![3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2897698.png)